molecular formula C28H17BrClNO4 B11687214 5-[(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]-2-chlorobenzoic acid

5-[(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]-2-chlorobenzoic acid

Cat. No.: B11687214
M. Wt: 546.8 g/mol
InChI Key: GSVCAUPRTRDXTO-XMHGGMMESA-N
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Description

5-[(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]-2-chlorobenzoic acid is a complex organic compound that features a combination of aromatic rings, a furan moiety, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]-2-chlorobenzoic acid typically involves multi-step organic reactions. One common route includes:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Bromination: Introduction of the bromine atom to the furan ring using bromine or N-bromosuccinimide (NBS).

    Formation of the pyrrole ring: This involves the condensation of an appropriate aldehyde with an amine, followed by cyclization.

    Coupling reactions: The furan and pyrrole rings are coupled using a cross-coupling reaction such as Suzuki or Heck coupling.

    Introduction of the benzoic acid moiety: This can be achieved through esterification followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrrole rings.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include alcohols and amines.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

Chemistry

This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its diverse functional groups.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery for the treatment of various diseases, including cancer and inflammatory conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(3E)-3-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]-2-bromobenzoic acid
  • 5-[(3E)-3-{[5-(4-methylphenyl)furan-2-yl]methylidene}-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]-2-chlorobenzoic acid

Uniqueness

The presence of the 4-bromophenyl and 2-chlorobenzoic acid moieties in 5-[(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]-2-chlorobenzoic acid imparts unique electronic and steric properties, making it distinct from similar compounds. These properties can influence its reactivity and interactions in various applications.

Properties

Molecular Formula

C28H17BrClNO4

Molecular Weight

546.8 g/mol

IUPAC Name

5-[(3E)-3-[[5-(4-bromophenyl)furan-2-yl]methylidene]-2-oxo-5-phenylpyrrol-1-yl]-2-chlorobenzoic acid

InChI

InChI=1S/C28H17BrClNO4/c29-20-8-6-18(7-9-20)26-13-11-22(35-26)14-19-15-25(17-4-2-1-3-5-17)31(27(19)32)21-10-12-24(30)23(16-21)28(33)34/h1-16H,(H,33,34)/b19-14+

InChI Key

GSVCAUPRTRDXTO-XMHGGMMESA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)Br)/C(=O)N2C5=CC(=C(C=C5)Cl)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC3=CC=C(O3)C4=CC=C(C=C4)Br)C(=O)N2C5=CC(=C(C=C5)Cl)C(=O)O

Origin of Product

United States

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